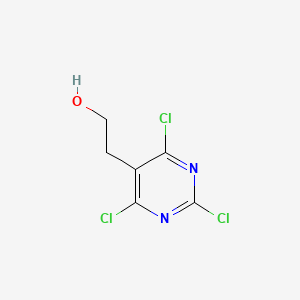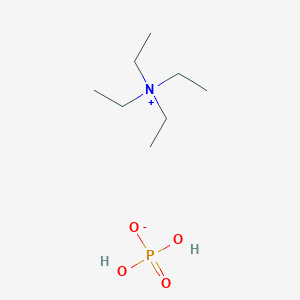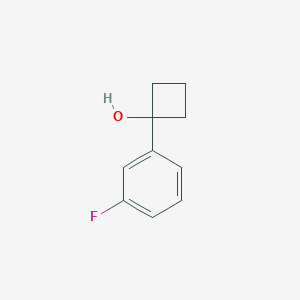
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol is a chemical compound with the molecular formula C6H5Cl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of three chlorine atoms in the pyrimidine ring makes this compound highly reactive and useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol typically involves the reaction of 2,4,6-trichloropyrimidine with ethylene glycol. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene at elevated temperatures (around 100°C) for several hours . The product is then purified using standard techniques such as extraction and chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the hydroxyl group can produce a ketone.
科学研究应用
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol involves its reactivity due to the presence of electron-withdrawing chlorine atoms. These atoms make the pyrimidine ring more susceptible to nucleophilic attack, facilitating various chemical transformations. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: A closely related compound without the ethanol group, used in similar applications.
2,4-Dichloropyrimidine: Lacks one chlorine atom compared to 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol, resulting in different reactivity and applications.
2,4,6-Trichloropyrimidin-5-amine: Contains an amine group instead of an ethanol group, used in the synthesis of different bioactive molecules.
Uniqueness
This compound is unique due to the presence of both a highly reactive pyrimidine ring and a hydroxyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C6H5Cl3N2O |
|---|---|
分子量 |
227.5 g/mol |
IUPAC 名称 |
2-(2,4,6-trichloropyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C6H5Cl3N2O/c7-4-3(1-2-12)5(8)11-6(9)10-4/h12H,1-2H2 |
InChI 键 |
GSHMPGHQXQWRHC-UHFFFAOYSA-N |
规范 SMILES |
C(CO)C1=C(N=C(N=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)

![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)

![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)




![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate](/img/structure/B12096254.png)

![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)
